molecular formula C11H16O2 B3347823 2,6-Dimethyl-4-isopropoxyphenol CAS No. 1449008-20-1

2,6-Dimethyl-4-isopropoxyphenol

Cat. No.: B3347823
CAS No.: 1449008-20-1
M. Wt: 180.24 g/mol
InChI Key: ZXOWJKMKNLHKGU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-isopropoxyphenol is an organic compound with the molecular formula C11H16O2. It is a phenolic compound characterized by the presence of two methyl groups and an isopropoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,6-Dimethyl-4-isopropoxyphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound acts as a substrate for these enzymes, leading to its biotransformation into various metabolites. Additionally, this compound can interact with proteins involved in oxidative stress responses, such as glutathione S-transferase, enhancing its detoxification properties .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant genes, enhancing the cell’s ability to combat oxidative damage . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and preventing the metabolism of other substrates . Additionally, the compound can activate transcription factors such as Nrf2, leading to changes in gene expression that enhance the cell’s antioxidant capacity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to adaptive responses in cells, such as increased expression of detoxification enzymes and enhanced antioxidant defenses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including liver damage and disruption of metabolic processes. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s metabolism can lead to the production of reactive oxygen species (ROS), which can affect cellular redox balance and signaling pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and other membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the compound’s activity and function by altering its localization and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-isopropoxyphenol typically involves the alkylation of 2,6-dimethylphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

2,6-Dimethylphenol+Isopropyl bromideK2CO3,DMFThis compound\text{2,6-Dimethylphenol} + \text{Isopropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2,6-Dimethylphenol+Isopropyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-isopropoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,6-Dimethyl-4-isopropoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and resins due to its phenolic structure.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: Lacks the isopropoxy group, resulting in different chemical and biological properties.

    4-Isopropoxyphenol: Lacks the methyl groups, affecting its reactivity and applications.

    2,4-Dimethylphenol: Different substitution pattern on the benzene ring, leading to variations in chemical behavior.

Uniqueness

2,6-Dimethyl-4-isopropoxyphenol is unique due to the presence of both methyl and isopropoxy groups, which influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,6-dimethyl-4-propan-2-yloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOWJKMKNLHKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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